molecular formula C20H24N2O3S B2927941 3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797873-87-0

3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2927941
CAS No.: 1797873-87-0
M. Wt: 372.48
InChI Key: NGBYSTGATRAROT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide ( 1797873-87-0) is a synthetic organic compound with a molecular formula of C20H24N2O3S and a molecular weight of 372.48 g/mol . This molecule is characterized by a propanamide linker connecting a benzenesulfonyl group and a substituted pyrrolidine ring, which is further functionalized with a phenyl group . Key predicted physicochemical properties include a density of 1.214 g/cm³ at 20 °C and a boiling point of 643.8 °C . The core structural feature of this compound is the pyrrolidine scaffold , a saturated five-membered nitrogen heterocycle that is of significant interest in medicinal chemistry . Pyrrolidine rings are prized for their sp3-hybridization, which increases three-dimensional coverage and structural complexity compared to flat aromatic systems. This often leads to improved solubility and better ADME/Tox profiles for drug candidates, making such compounds valuable for probing biological space . Furthermore, the stereogenicity of the pyrrolidine carbons can be exploited to generate selective ligands for enantioselective protein targets, a critical consideration in the design of novel bioactive molecules . Researchers can utilize this reagent as a chemical building block or as a reference standard in projects aimed at developing new therapeutic agents. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The information presented is for informational purposes and is based on available data; researchers should conduct their own experiments to determine the compound's suitability for a specific purpose.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(13-15-26(24,25)19-11-5-2-6-12-19)21-16-18-10-7-14-22(18)17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBYSTGATRAROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a phenylpyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity/Notes Reference
3-(Benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (Target) Likely C₂₁H₂₄N₂O₃S* ~392.5 (estimated) Benzenesulfonyl, 1-phenylpyrrolidinylmethyl Not reported Hypothesized enzyme inhibition (structural inference) -
(2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide C₂₁H₂₅N₅O₃S 391.50 Benzenesulfonyl, piperidine, methoxyphenyl Not reported Chiral building block for drug synthesis
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, oxadiazole, methylphenyl 134–178 Antimicrobial potential (inferred from class)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C₂₈H₂₃N₃O 417.5 Benzimidazole, diphenyl Not reported Unknown; listed in chemical databases

*Estimated based on structural similarity to and .

Key Observations:

Sulfonamide vs. Sulfanyl Groups : The target compound’s benzenesulfonyl group contrasts with sulfanyl-linked heterocycles (e.g., 7c in ), which may alter electronic properties and binding affinity. Sulfonamides typically enhance metabolic stability compared to thioether linkages .

Pyrrolidine vs. Piperidine Rings : The target’s 1-phenylpyrrolidinylmethyl group differs from the piperidine ring in ’s compound. Pyrrolidine’s smaller ring size may influence conformational flexibility and target selectivity .

Functional Analogues in Drug Discovery

Table 2: Functional Comparisons with Pharmacologically Active Propanamides

Compound Name Target/Activity Binding Affinity/IC₅₀ Structural Distinctions Reference
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) Acetylcholinesterase inhibition Top 20 docking score Pyridyl and biphenyl groups
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (3) Antioxidant and antibacterial IC₅₀ not quantified Chloropyridinyl and thiourea substituents
3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide Unknown (structural similarity to kinase inhibitors) Not reported Methylsulfonylphenyl, pyridinyloxybenzyl

Key Observations:

Diverse Targets : Propanamide derivatives exhibit broad bioactivity, from acetylcholinesterase inhibition () to antioxidative effects (). The target compound’s benzenesulfonyl group may favor interactions with hydrophobic enzyme pockets, similar to sulfonamide-containing drugs like celecoxib .

Binding Modes : Docking studies in highlight the importance of sulfonamide and aryl groups in binding to proteins like GLUT3. The target’s phenylpyrrolidine moiety could enhance lipophilicity and membrane permeability compared to simpler propanamides .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H22N2O2SC_{17}H_{22}N_2O_2S. The structure features a benzenesulfonyl group attached to a propanamide backbone, with a phenylpyrrolidine moiety contributing to its biological profile.

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. For instance, a related compound exhibited an IC50 value of 61 nM in enzymatic assays and an EC50 value of 172 nM in HeLa cell assays, indicating significant anticancer activity .

Antiviral Activity

A series of piperazine derivatives similar to the target compound have been evaluated for antiviral activity. One study reported moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) by derivatives with structural similarities . The effectiveness of these compounds suggests that modifications in the sulfonamide structure can enhance antiviral activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of certain functional groups significantly influences the biological activity of sulfonamide derivatives. For example:

  • Sulfonyl Group : Enhances interactions with target enzymes.
  • Pyrrolidine Ring : Contributes to receptor binding affinity.
  • Phenyl Substituents : Affect lipophilicity and cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that various derivatives of sulfonamides exhibit significant cytotoxic effects against multiple cancer cell lines. The cytotoxic concentration (CC50) for some derivatives was found to be around 92 µM , indicating their potential as chemotherapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC17H22N2O2SC_{17}H_{22}N_2O_2S
IC50 (IDO Inhibition)61 nM
EC50 (HeLa Cells)172 nM
CC50 (Cytotoxicity)92 µM

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